molecular formula C9H18O B13695099 2-Pentanone, 3,3,4,4-tetramethyl- CAS No. 865-66-7

2-Pentanone, 3,3,4,4-tetramethyl-

Cat. No.: B13695099
CAS No.: 865-66-7
M. Wt: 142.24 g/mol
InChI Key: VVCKMVBQLNBXOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

2-Pentanone, 3,3,4,4-tetramethyl- is typically synthesized through the alkylation of methyl isobutyl ketone. This process involves reacting methyl isobutyl ketone with a methylating agent such as methyl iodide under basic conditions . The reaction conditions usually include the use of a strong base like sodium hydride or potassium tert-butoxide to facilitate the alkylation process.

Chemical Reactions Analysis

Scientific Research Applications

2-Pentanone, 3,3,4,4-tetramethyl- has several scientific research applications. It is used as a solvent and reagent in organic synthesis due to its stability and reactivity. In the field of chemistry, it is employed in the synthesis of various organic compounds. In biology and medicine, it is used in the study of metabolic pathways and as a reference compound in analytical chemistry . Additionally, it has applications in the industrial sector, particularly in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-Pentanone, 3,3,4,4-tetramethyl- involves its interaction with various molecular targets and pathways. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of addition products. The compound’s reactivity is influenced by the presence of bulky tert-butyl groups, which can affect its steric and electronic properties .

Comparison with Similar Compounds

2-Pentanone, 3,3,4,4-tetramethyl- is similar to other ketones such as 2,2,4,4-tetramethyl-3-pentanone and 3,3,4,4-tetramethyl-2-pentanone . These compounds share similar structural features and reactivity patterns. 2-Pentanone, 3,3,4,4-tetramethyl- is unique due to its specific arrangement of methyl groups, which can influence its physical and chemical properties. The presence of four methyl groups on adjacent carbon atoms makes it distinct from other ketones with different substitution patterns .

Properties

CAS No.

865-66-7

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

3,3,4,4-tetramethylpentan-2-one

InChI

InChI=1S/C9H18O/c1-7(10)9(5,6)8(2,3)4/h1-6H3

InChI Key

VVCKMVBQLNBXOE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(C)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.